4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile
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Overview
Description
4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile is a chemical compound characterized by its unique structure, which includes a chlorophenyl group attached to a tetrahydropyran ring with a nitrile group at the fourth position. This compound is of interest in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile typically involves the reaction of 2-chlorobenzaldehyde with ethyl cyanoacetate in the presence of a base, such as sodium ethoxide, under reflux conditions. This reaction proceeds through a Knoevenagel condensation followed by cyclization to form the tetrahydropyran ring.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors, which offer better control over reaction conditions and improved safety compared to batch processes. The use of catalysts, such as Lewis acids, can enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used for reduction.
Substitution: Various nucleophiles, such as sodium cyanide (NaCN) or potassium iodide (KI), can be used for substitution reactions.
Major Products Formed:
Oxidation: 4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-carboxylic acid
Reduction: 4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-amine
Substitution: 4-(2-Iodophenyl)tetrahydro-2H-pyran-4-carbonitrile
Scientific Research Applications
4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe in biological studies to understand cellular processes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile is similar to other compounds with chlorophenyl and tetrahydropyran groups, such as:
4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-ol
4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-one
4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-carboxylic acid
Properties
IUPAC Name |
4-(2-chlorophenyl)oxane-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO/c13-11-4-2-1-3-10(11)12(9-14)5-7-15-8-6-12/h1-4H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBMUWIDOPRAHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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